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Compound of Interest

Compound Name: Nintedanib esylate

Cat. No.: B1678937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of nintedanib esylate, a potent small molecule tyrosine kinase inhibitor. The

information presented herein is intended to support research, scientific understanding, and

drug development efforts related to this compound.

Executive Summary
Nintedanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in modulating

signaling pathways involved in angiogenesis and fibrosis.[1][2] A thorough understanding of its

pharmacokinetic properties is paramount for its effective and safe use in clinical practice. This

document details the absorption, distribution, metabolism, and excretion (ADME) of nintedanib,

supported by quantitative data from both preclinical and clinical investigations. It also outlines

the experimental methodologies employed in key studies and provides visual representations

of relevant biological pathways and experimental workflows.

Pharmacokinetic Properties
Nintedanib exhibits a pharmacokinetic profile characterized by low oral bioavailability, high

plasma protein binding, and extensive metabolism.[3][4] Its pharmacokinetics are dose-

proportional within the therapeutic range.[1][2]
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Following oral administration, nintedanib is absorbed with time to maximum plasma

concentration (Tmax) typically observed between 2 to 4 hours.[3][5] The absolute bioavailability

of nintedanib is low, approximately 4.7% in healthy volunteers, which is attributed to significant

first-pass metabolism and the effects of the P-glycoprotein (P-gp) transporter.[3][5]

The presence of food increases the exposure to nintedanib. Co-administration with a high-fat,

high-calorie meal has been shown to increase the maximum plasma concentration (Cmax) by

approximately 15% and the area under the curve (AUC) by about 20%.[1] Therefore, it is

recommended that nintedanib be taken with food.[1]

Distribution
Nintedanib is highly bound to plasma proteins, primarily albumin, with a bound fraction of

approximately 98% in humans.[1] Preclinical studies in mice and rats show similarly high

plasma protein binding of over 97%, while in monkeys, it is between 91-93%.[1] The volume of

distribution at steady-state (Vss) is high, around 1050 L in humans, indicating extensive

distribution into tissues.[5] Preclinical data from rats following administration of radiolabelled

nintedanib confirmed wide distribution into most tissues, with the notable exception of the

central nervous system.[1]

Metabolism
The primary metabolic pathway for nintedanib is hydrolytic cleavage by esterases, mainly

Carboxylesterase 1 (CES1), to its free acid moiety, BIBF 1202.[6][7] This is followed by

glucuronidation of BIBF 1202 by UDP-glucuronosyltransferase (UGT) enzymes, including

UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.[1][6] A minor

metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which

accounts for about 5% of its metabolism.[1][8] The major metabolites, BIBF 1202 and its

glucuronide, are considered pharmacologically inactive.[5]

Excretion
Nintedanib and its metabolites are primarily eliminated via fecal/biliary excretion.[3] Following a

single oral dose of radiolabelled nintedanib, approximately 93.4% of the dose was recovered in

the feces, with less than 1% being excreted in the urine.[1][5] The terminal elimination half-life

of nintedanib is in the range of 10 to 15 hours.[1][2]
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Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of nintedanib esylate
from various studies.

Table 1: Human Pharmacokinetic Parameters of Nintedanib

Parameter Value Reference

Absolute Bioavailability ~5% (fed) [5]

Tmax (Time to Peak

Concentration)
2 - 4 hours (fed) [3][5]

Effect of Food on AUC ~20% increase [1][5]

Plasma Protein Binding 97.8% [5]

Volume of Distribution (Vss) ~1050 L [5]

Terminal Half-life (t½) 10 - 15 hours [5]

Major Route of Elimination Fecal/Biliary (>90%) [3][5]

Table 2: Preclinical Pharmacokinetic Parameters of Nintedanib

Species Bioavailability
Plasma Protein
Binding

Reference

Mouse Not Reported >97% [1]

Rat ~12% >97% [9]

Monkey ~24% 91-93% [1][9]

Table 3: Effect of Co-administered Drugs on Nintedanib Pharmacokinetics in Humans
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Co-
administered
Drug

Effect on
Nintedanib
AUC

Effect on
Nintedanib
Cmax

Mechanism of
Interaction

Reference

Ketoconazole
1.61-fold

increase

1.83-fold

increase

Potent P-gp and

CYP3A4 inhibitor
[5]

Rifampicin 50.3% decrease 60.3% decrease
Potent P-gp and

CYP3A4 inducer
[5]

Pirfenidone 68.3% of original 59.2% of original
Not fully

elucidated
[5]

Experimental Protocols
This section outlines the general methodologies for key experiments cited in the

pharmacokinetic evaluation of nintedanib.

Bioanalytical Method for Nintedanib and Metabolites in
Plasma
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method is commonly used for the simultaneous determination of nintedanib and its

main metabolite, BIBF 1202, in plasma.

Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) is a

common technique to extract the analytes. An internal standard is added prior to precipitation

to ensure accuracy.

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase

column using a gradient elution with a mobile phase consisting of an organic solvent (e.g.,

acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray

ionization. Specific precursor-to-product ion transitions are monitored for nintedanib, BIBF

1202, and the internal standard.
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Validation: The method is validated according to regulatory guidelines (e.g., FDA) for

linearity, accuracy, precision, selectivity, recovery, and stability.

In Vivo Pharmacokinetic Studies
Animal Studies: Studies are conducted in various animal species (e.g., rats, mice, monkeys).

Nintedanib esylate is administered orally (e.g., via gavage) or intravenously. Blood samples

are collected at predetermined time points post-dosing. Plasma is separated by

centrifugation and stored frozen until analysis. Pharmacokinetic parameters (Cmax, Tmax,

AUC, t½, etc.) are calculated from the plasma concentration-time data.[10]

Human Studies: Clinical pharmacokinetic studies are conducted in healthy volunteers and

patient populations. Following administration of a single or multiple doses of nintedanib
esylate, serial blood samples are collected. Plasma concentrations of nintedanib and its

metabolites are determined using a validated bioanalytical method. Pharmacokinetic

parameters are then calculated. Bioavailability studies often involve comparing the

pharmacokinetics after oral administration to that after intravenous administration.[11]

ADME (Absorption, Distribution, Metabolism, Excretion)
Study Protocol
A human ADME study is conducted to understand the fate of the drug in the body.

Study Design: A single oral dose of radiolabeled ([14C]) nintedanib is administered to a small

group of healthy male subjects.

Sample Collection: Blood, plasma, urine, and feces are collected at various time points over

a period sufficient to capture the majority of the excreted radioactivity (e.g., up to 120 hours).

Analysis: Total radioactivity in all collected samples is measured. The concentrations of the

parent drug and its metabolites in plasma, urine, and feces are determined using

chromatographic and radiometric detection methods.

Data Evaluation: The extent of absorption, routes and rates of excretion, and metabolic

pathways are elucidated from the collected data.[1]
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Visualizations
The following diagrams illustrate key pathways and workflows related to nintedanib.
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Caption: Nintedanib's Mechanism of Action.
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Caption: Metabolic Pathway of Nintedanib.
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Caption: General Pharmacokinetic Study Workflow.
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Caption: Bioanalytical Method Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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